molecular formula C14H10FIO B1346877 2-(4-Fluorophenyl)-4'-iodoacetophenone CAS No. 898784-87-7

2-(4-Fluorophenyl)-4'-iodoacetophenone

Cat. No.: B1346877
CAS No.: 898784-87-7
M. Wt: 340.13 g/mol
InChI Key: BKZJHBUBHFTXEL-UHFFFAOYSA-N
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Description

Significance of Halogenated Acetophenones as Synthetic Intermediates and Probes in Chemical Research

Halogenated acetophenones, particularly α-haloketones, are highly valued as versatile building blocks in organic synthesis. The presence of a halogen atom alpha to the carbonyl group creates two electrophilic sites, rendering the molecule susceptible to a variety of nucleophilic attacks. wikipedia.orgmdpi.com This reactivity is harnessed in the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive molecules. mdpi.comnih.gov

Beyond their role as synthetic intermediates, halogenated acetophenones can also serve as chemical probes. nih.govnih.govmdpi.com These molecules are designed to interact with specific biological targets, and the halogen atoms can be crucial for modulating binding affinity and selectivity. nih.gov The ability to introduce different halogens allows for the systematic investigation of structure-activity relationships. nih.gov

Strategic Importance of Fluorine and Iodine Substituents in Organic Synthesis and Molecular Design

The inclusion of both fluorine and iodine in the structure of 2-(4-Fluorophenyl)-4'-iodoacetophenone is a deliberate design choice, leveraging the distinct and complementary properties of these two halogens.

Fluorine is a cornerstone in medicinal chemistry due to its unique ability to modulate a molecule's physicochemical and biological properties. Its high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter acidity, without significantly increasing steric bulk.

Iodine, on the other hand, offers a different set of strategic advantages. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and cross-coupling reactions. ncert.nic.in This reactivity is extensively utilized in the construction of complex molecular frameworks. orgsyn.orgorgsyn.org Furthermore, radioactive isotopes of iodine, such as Iodine-124, are valuable in molecular imaging techniques like Positron Emission Tomography (PET), enabling the non-invasive visualization of biological processes. researchgate.netscienceopen.commdpi.com The presence of an iodine atom can also facilitate the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug design and crystal engineering. acs.org

Review of Established Methodologies for Alpha-Arylation and Aromatic Halogenation of Ketones

The synthesis of this compound would likely involve established methodologies for forming carbon-carbon and carbon-halogen bonds on a ketone scaffold.

Alpha-Arylation of Ketones: The introduction of the 4-fluorophenyl group at the alpha position of the acetophenone (B1666503) core is a key synthetic step. Palladium-catalyzed α-arylation of ketones is a powerful and widely used method for this transformation. organic-chemistry.orgdntb.gov.ua These reactions typically involve the coupling of an aryl halide (in this case, a fluorophenyl halide) with a ketone enolate, facilitated by a palladium catalyst and a suitable ligand. organic-chemistry.orgresearchgate.net Various catalyst systems have been developed to accommodate a wide range of substrates and functional groups. organic-chemistry.org

Aromatic Halogenation of Ketones: The installation of the iodine atom on the acetophenone ring can be achieved through electrophilic aromatic substitution. Direct iodination of aromatic ketones can be accomplished using molecular iodine in the presence of an oxidizing agent. mdpi.com Other methods involve the use of hypervalent iodine reagents, which offer milder and more selective reaction conditions. organic-chemistry.orgnih.gov

Below is a table summarizing common reagents for these transformations:

TransformationReagent/Catalyst SystemDescription
Alpha-Arylation Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine-based), Base (e.g., NaOtBu, K₃PO₄)Forms a C-C bond between the α-carbon of the ketone and an aryl group.
Aromatic Iodination I₂, Oxidizing agent (e.g., HNO₃, HIO₄)Direct electrophilic substitution of a hydrogen atom on the aromatic ring with iodine.
Aromatic Iodination Hypervalent iodine reagents (e.g., NIS, Iodosylbenzene)Milder and often more selective method for introducing iodine onto an aromatic ring.

This table provides a general overview of reagent classes. Specific conditions would need to be optimized for the synthesis of this compound.

Rationale for the Focused Investigation of this compound's Synthesis, Reactivity, and Applications

The focused investigation of this compound stems from its potential as a bifunctional molecule, where each halogen imparts distinct functionalities. The presence of both a stable C-F bond and a reactive C-I bond allows for orthogonal chemical modifications.

The 4-fluorophenyl group can serve as a stable structural element, potentially enhancing the molecule's metabolic stability and influencing its binding to biological targets. In contrast, the 4-iodophenyl moiety provides a reactive handle for a variety of synthetic transformations. ncert.nic.in For instance, the iodine atom can be readily displaced in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce new functional groups or build larger, more complex molecules. orgsyn.orgorgsyn.org This dual functionality makes this compound an attractive precursor for the synthesis of libraries of compounds for drug discovery and materials science.

Furthermore, the iodine atom can be replaced with a radioactive isotope, such as ¹²⁴I, making the molecule a potential precursor for developing PET imaging agents. researchgate.netscienceopen.commdpi.com The fluorine atom could simultaneously contribute to the pharmacokinetic properties of such a probe.

Specific Research Aims and Hypotheses Driving the Study of this Multifunctionalized Compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research aims and hypotheses:

Synthetic Utility: A primary research aim would be to explore the synthetic versatility of this compound. A key hypothesis is that the differential reactivity of the C-F and C-I bonds will allow for selective and sequential chemical modifications, enabling the efficient synthesis of a diverse range of derivatives.

Development of Novel Chemical Probes: Researchers may hypothesize that this compound can serve as a scaffold for the development of novel chemical probes. nih.govnih.govmdpi.comresearchgate.net By attaching reporter groups (e.g., fluorophores, biotin) via the reactive iodine position, probes could be designed to investigate specific biological targets, with the fluorophenyl group contributing to binding and stability. nih.govnih.govacs.orgnih.gov

Precursor for Radiopharmaceuticals: A significant research aim could be the evaluation of this compound as a precursor for radiolabeled imaging agents. researchgate.netscienceopen.commdpi.com The hypothesis is that a radiolabeled version of this molecule, or a derivative thereof, could be used to visualize and quantify biological processes in vivo using PET imaging. researchgate.net

Structure-Activity Relationship (SAR) Studies: The compound could be a valuable tool in SAR studies. By systematically modifying the molecule at the iodo-position and evaluating the biological activity of the resulting analogs, researchers could gain insights into the structural requirements for interaction with a particular biological target.

The following table outlines the key properties of the starting materials that would likely be involved in the synthesis of the target compound:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive Site
4'-Iodoacetophenone (B82248) C₈H₇IO246.05Aromatic C-I bond, α-protons
2-(4-Fluorophenyl)acetophenone C₁₄H₁₁FO214.24Aromatic C-H bonds, α-protons
4-Fluorophenylboronic acid C₆H₆BFO₂139.92B(OH)₂ group
1-Bromo-4-fluorobenzene C₆H₄BrF175.00Aromatic C-Br bond

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZJHBUBHFTXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642352
Record name 2-(4-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-87-7
Record name Ethanone, 2-(4-fluorophenyl)-1-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 4 Fluorophenyl 4 Iodoacetophenone

Modular Synthesis of Advanced Precursors

A modular approach, which involves the independent synthesis of key building blocks that are later combined, is central to the efficient and flexible production of 2-(4-fluorophenyl)-4'-iodoacetophenone. This strategy allows for optimization of individual synthetic steps and the potential for generating analogues by substituting different modules. The primary precursors are derivatives of 4'-iodoacetophenone (B82248) and functionalized 4-fluorophenyl moieties.

Development of Efficient Routes to 4'-Iodoacetophenone Derivatives

A significant challenge in using aryl halides bearing carbonyl groups is their incompatibility with organometallic reagents (e.g., Grignard or organolithium) that are often used to prepare other coupling partners like boronic acids. To overcome this, a common strategy involves the protection of the ketone functionality. For instance, a practical and scalable route to acetylphenylboronic acids begins with the corresponding bromoacetophenones. The ketone is first protected as a ketal using ethylene (B1197577) glycol and triethyl orthoformate. This protected intermediate can then safely undergo metal-halogen exchange with a Grignard reagent or butyllithium, followed by reaction with a borate (B1201080) ester (like trimethyl borate) and subsequent acidic workup to yield the desired acetylphenylboronic acid. This method provides a reliable pathway to derivatives like 4-acetylphenylboronic acid, which is a versatile building block in Suzuki-Miyaura coupling reactions. chemicalbook.comontosight.aichemimpex.com

Alternative strategies for synthesizing 4'-iodoacetophenone derivatives include palladium-catalyzed cross-coupling reactions using bis(pinacolato)diboron (B136004) with p-iodoacetophenone to form the corresponding pinacol (B44631) boronate ester. These advanced precursors offer enhanced stability and solubility for subsequent coupling steps.

Preparation of 4-Fluorophenyl Building Blocks for Alpha-Arylation

The 4-fluorophenyl moiety constitutes the nucleophilic component in the key C-C bond-forming step. The preparation of this building block in a form suitable for cross-coupling is essential. The most common and versatile precursors are 4-fluorophenylboronic acid and its esters, which are widely used in Suzuki-Miyaura coupling due to their stability, low toxicity, and commercial availability. mdpi.comresearchgate.net

The synthesis of fluorinated aryl boronates can be achieved through several methods:

Traditional Methods : These typically involve the reaction of a Grignard or organolithium reagent, formed from 1-bromo-4-fluorobenzene, with a trialkyl borate.

Catalytic C-H Borylation : This modern approach allows for the direct conversion of a C-H bond in fluorobenzene (B45895) to a C-B bond using iridium or rhodium catalysts, offering high atom economy.

Catalytic C-X Borylation : Palladium- or copper-catalyzed reactions of fluorinated aryl halides (X = Cl, Br, I) or triflates with diboron (B99234) reagents provide a highly efficient route to the desired boronate esters. researchgate.net

For other coupling methodologies like Negishi coupling, the required 4-fluorophenyl building block is an organozinc reagent, such as (4-fluorophenyl)zinc chloride. nih.govwikipedia.org These are typically prepared from the corresponding Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl₂ or ZnI₂). nih.gov

Convergent and Divergent Synthetic Pathways to the Target Compound

The assembly of the this compound skeleton is most effectively achieved through a convergent strategy that couples the two primary precursors. The formation of the α-aryl C-C bond is the central transformation, with palladium- and nickel-catalyzed alpha-arylation of ketone enolates being the most prominent methods. nih.gov

Alpha-Arylation Strategies on Halogenated Acetophenones

The direct α-arylation of ketones has become a powerful and general synthetic method. nih.gov This reaction involves the palladium- or nickel-catalyzed coupling of a ketone enolate with an aryl halide or pseudohalide. organic-chemistry.orgorganic-chemistry.org This approach avoids the pre-synthesis of α-halo ketone derivatives or the use of stoichiometric coupling reagents, making it highly efficient.

Palladium catalysis is a cornerstone of modern C-C bond formation, and the α-arylation of ketones is a well-established application. nih.gov The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium enolate, and reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst. nih.gov

The success of these reactions is highly dependent on the choice of ligand, base, and reaction conditions. Early systems often required harsh conditions, but the development of specialized ligands has enabled milder and more general protocols.

Ligands : The development of sterically hindered, electron-rich phosphine (B1218219) ligands by groups like Buchwald and Hartwig revolutionized the field. organic-chemistry.orgwikipedia.org Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and various biaryl phosphines (e.g., XPhos, SPhos, BrettPhos) are highly effective. organic-chemistry.orgbohrium.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations, promoting high catalytic activity. nih.govscilit.comacs.org The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting. organic-chemistry.org

Bases : A strong, non-nucleophilic base is required to generate the ketone enolate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). organic-chemistry.org The choice of base can influence reaction rates and substrate compatibility.

Aryl Partners : The reaction is compatible with a wide range of aryl halides (chlorides, bromides, iodides) and triflates. organic-chemistry.org The arylation of halogenated acetophenones, such as 2'-chloroacetophenone, has been successfully demonstrated, indicating the feasibility of using 4'-iodoacetophenone as a substrate. researchgate.net

Interactive Table: Representative Conditions for Palladium-Catalyzed α-Arylation of Ketones

Palladium SourceLigandBaseSolventAryl PartnerTemperatureYield (%)Reference
Pd₂(dba)₃Tol-BINAPNaOtBuTolueneAryl Bromide70-100 °CModerate to High acs.org
Pd(OAc)₂P(t-Bu)₃NaOtBuTolueneAryl Bromide/Chloride70 °C69-99 organic-chemistry.org
Pd₂(dba)₃XPhosK₃PO₄t-Amyl alcoholAryl Chloride110 °CGood to Excellent organic-chemistry.org
(IPr)PdCl(η²-N,C-C₁₂H₇NMe₂)IPr (NHC)NaOtBuDioxaneAryl Chloride100 °CHigh nih.govacs.org
Pd(OAc)₂BrettPhosK₃PO₄·H₂OCyclohexaneNitroarene120 °CGood to Excellent bohrium.com

Nickel catalysis offers a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed α-arylation of ketones can proceed through various pathways, including direct coupling with aryl halides or via Negishi coupling with organozinc reagents.

Direct Arylation with Aryl Halides : Nickel complexes, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the arylation of ketone enolates. nih.gov Catalyst systems like Ni(COD)₂ with ligands such as BINAP or P-Phos have been shown to be highly effective. nih.govrsc.org An advantage of nickel is its generally higher reactivity towards aryl chlorides compared to palladium. nih.gov However, catalyst decomposition can sometimes lead to lower enantioselectivities in asymmetric variants when using aryl bromides compared to chlorides. nih.gov

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org In the context of α-arylation, this can involve coupling an α-bromo ketone with an arylzinc reagent. nih.gov This stereoconvergent method allows for the use of racemic α-bromo ketones to produce enantiomerically enriched α-aryl ketones when a chiral ligand is employed. nih.gov The arylzinc reagent, such as (4-fluorophenyl)zinc iodide, acts as the nucleophilic partner. nih.gov

Interactive Table: Catalyst Systems for Nickel-Catalyzed α-Arylation of Ketones

Nickel SourceLigandBaseCoupling PartnerReaction TypeYield (%)Reference
Ni(COD)₂(R)-BINAPNaOtBuAryl ChlorideDirect ArylationHigh nih.gov
Ni(COD)₂DifluorphosNaOtBuAryl TriflateDirect ArylationHigh nih.govacs.org
NiCl₂·glymePybox-Arylzinc IodideNegishi CouplingGood nih.gov
Ni(II)-halide complexPPh₃/NHC-Aryl HalideDirect ArylationGood
Copper-Catalyzed and Transition Metal-Free Alpha-Arylation Methodologies

The formation of the α-aryl ketone linkage is a critical step in the synthesis of this compound. Both copper-catalyzed and transition-metal-free methods have emerged as powerful alternatives to traditional palladium- or nickel-catalyzed reactions.

Copper-Catalyzed Alpha-Arylation:

Copper catalysis offers a cost-effective and efficient means for the α-arylation of ketones. These reactions typically involve the coupling of a ketone enolate with an aryl halide. Ligand-free systems have been developed that simplify the reaction setup and purification. For instance, the reaction of ketone-derived silyl (B83357) enol ethers with diaryliodonium salts, catalyzed by a simple copper(I) source, proceeds without the need for additional ligands or bases. chemrxiv.orgchemrxiv.org A plausible mechanism involves the oxidative addition of the copper(I) catalyst to the diaryliodonium salt to form a copper(III) intermediate. chemrxiv.org This species then reacts with the silyl enol ether, followed by reductive elimination to yield the α-arylated ketone and regenerate the active copper(I) catalyst. chemrxiv.org

Another approach utilizes β-diketones as starting materials, which undergo arylation with aryl iodides in the presence of copper salts, followed by a C-C bond cleavage to yield the desired α-aryl ketone. acs.org This method is notable for its use of potassium phosphate (K₃PO₄·3H₂O) and the crucial role of water in facilitating the C-C activation step. acs.org

Transition-Metal-Free Alpha-Arylation:

In an effort to improve the sustainability and cost-effectiveness of synthetic routes, transition-metal-free α-arylation methods have been developed. These protocols often operate via a radical-nucleophilic aromatic substitution (SRN1) mechanism. scispace.comscispace.com A common system employs potassium tert-butoxide (KOtBu) as the base in dimethylformamide (DMF) as the solvent. scispace.comscispace.com Mechanistic studies suggest that DMF is not merely a solvent but an active participant in the initiation of the radical process. scispace.com The tert-butoxide anion deprotonates DMF, generating a carbamoyl (B1232498) anion that transfers an electron to the aryl halide, initiating the SRN1 propagation cycle. scispace.com This pathway allows for the coupling of various enolizable aryl ketones with aryl halides without the need for a metal catalyst. scispace.comscispace.com

MethodologyCatalyst/PromoterTypical SubstratesKey Features
Copper-Catalyzed Cu(I) salts (e.g., CuI)Silyl enol ethers, β-diketones, Aryl iodides, Diaryliodonium saltsLigand-free options available, mild reaction conditions, high functional group tolerance. chemrxiv.orgacs.org
Transition-Metal-Free KOtBu / DMFEnolizable aryl ketones, Aryl halidesAvoids toxic and expensive transition metals, operates via SRN1 mechanism, DMF acts as a radical initiator. scispace.com

Regioselective Aromatic Iodination of Alpha-Fluorophenylacetophenones

The introduction of an iodine atom at the 4'-position of the acetophenone (B1666503) core is another key transformation. Achieving high regioselectivity is paramount and can be approached through several strategies.

Direct iodination of an aromatic ring via electrophilic aromatic substitution (EAS) is a fundamental transformation. masterorganicchemistry.com However, molecular iodine (I₂) is generally unreactive towards aromatic rings unless they are highly activated. ntu.edu.sglibretexts.org Therefore, the reaction requires an oxidizing agent to convert iodine into a more potent electrophilic species, often represented as I⁺. libretexts.orgmasterorganicchemistry.com Common oxidants include nitric acid, hydrogen peroxide, or copper salts like CuCl₂. ntu.edu.sglibretexts.org

When considering the direct iodination of 2-(4-fluorophenyl)acetophenone, the regiochemical outcome is dictated by the directing effects of the substituents on the phenyl ketone ring. The acetyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. This presents a significant challenge for introducing the iodine at the desired para-position. Consequently, a more viable strategy involves performing the iodination on a precursor prior to the α-arylation step. The synthesis would commence with the iodination of acetophenone to form 4'-iodoacetophenone, which then serves as the substrate for a subsequent α-arylation reaction.

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings, albeit typically at the ortho-position relative to a directing metalation group (DMG). wikipedia.orgbaranlab.org The process involves the deprotonation of the ortho-position by a strong organolithium base (e.g., n-butyllithium), which is guided by a Lewis basic DMG such as an amide, methoxy, or sulfoxide (B87167) group. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then trapped by an electrophile, such as I₂, to install the iodine atom with high regioselectivity. baranlab.org

While DoM is highly effective for synthesizing ortho-iodinated compounds, it is not a direct route to the para-iodinated structure of this compound. It serves as a contrasting strategy that highlights the importance of selecting the appropriate synthetic methodology to achieve the desired isomer. The power of DoM lies in its ability to access substitution patterns that are complementary to those obtained through classical electrophilic aromatic substitution. wikipedia.org

Sequential Halogenation and Arylation Protocols for Multi-Substituted Systems

The synthesis of a multi-substituted compound like this compound is strategically planned as a sequence of reactions. The order of the halogenation and arylation steps is critical for controlling the final substitution pattern.

Two primary sequential routes can be envisioned:

Iodination followed by α-Arylation: This is often the more strategically sound approach. The synthesis begins with a commercially available or easily prepared starting material, such as acetophenone. This is first subjected to electrophilic iodination under conditions that favor the formation of 4'-iodoacetophenone. This key intermediate, now bearing the correct halogenation pattern, is then subjected to an α-arylation reaction with a suitable 4-fluorophenyl source to construct the final product. This sequence circumvents the regioselectivity issues associated with iodinating a ring that already contains a meta-directing acetyl group. A procedure for a Stille coupling starting from 4-iodoacetophenone exemplifies the utility of this intermediate in C-C bond-forming reactions. orgsyn.org

α-Arylation followed by Iodination: In this alternative sequence, acetophenone would first undergo α-arylation to produce 2-(4-fluorophenyl)acetophenone. The subsequent iodination of this intermediate would then be required. As discussed previously, this step is problematic due to the meta-directing influence of the acyl group, which would lead to the undesired 3'-iodo isomer as the major product. Overcoming this inherent regiochemical preference would necessitate more complex strategies, such as the use of blocking groups or specialized catalytic systems, making this route less efficient.

Therefore, the iodination-then-arylation pathway represents a more direct and controllable route for the synthesis of multi-substituted systems like this compound.

Advanced Catalytic Systems in the Synthesis of this compound

The development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of the reactions required to synthesize this compound. Research focuses on both novel homogeneous catalysts with tailored electronic and steric properties and recyclable heterogeneous catalysts.

Exploration of Novel Homogeneous and Heterogeneous Catalysts

Homogeneous Catalysis:

The α-arylation of ketones has been significantly advanced by the development of sophisticated homogeneous catalysts, particularly those based on palladium. The research groups of Buchwald and Hartwig have pioneered catalyst systems comprising a palladium precursor and sterically hindered, electron-rich phosphine ligands. organic-chemistry.orgnsf.gov These ligands, such as those from the biarylphosphine class (e.g., XPhos), accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle, enabling the coupling of a wide range of ketones and aryl halides with high efficiency. nsf.gov Nickel-based catalysts have also emerged as powerful alternatives, especially for the arylation of ketones with electron-poor aryl electrophiles. nih.gov

Beyond palladium and nickel, novel copper(I)-based systems utilizing chiral bis(phosphine) dioxide ligands have been developed for the asymmetric arylation of silyl enol ethers, demonstrating the continuous innovation in the field. acs.org

Catalyst System (Metal/Ligand)BaseSubstratesKey Advantages
Pd / Biarylphosphines (e.g., XPhos) NaOtBu, K₃PO₄Ketones, Aryl Halides (Cl, Br, I)High activity, broad substrate scope, good functional group tolerance. organic-chemistry.orgnsf.gov
Ni / Difluorphos NaOtBuKetones, Aryl Triflates (electron-poor)Effective for challenging electron-poor electrophiles, complementary to palladium systems. nih.gov
Cu(I) / Chiral Bis(phosphine) Dioxides -Silyl Enol Ethers, Aryl HalidesEnables enantioselective α-arylation, suitable for noncyclic ketones. acs.org

Heterogeneous Catalysis:

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. researchgate.net For C-C bond formation reactions relevant to the synthesis of this compound, supported transition metal catalysts are of great interest. These often consist of metal nanoparticles (e.g., palladium, copper) dispersed on high-surface-area supports like zeolites, metal oxides, or porous polymers. researchgate.net

For instance, copper oxide nanoparticles supported on zeolite-Y have been shown to catalyze C-C bond formation in cross-aldol condensation reactions. researchgate.net In the context of α-arylation, the development of robust heterogeneous catalysts remains an active area of research. The goal is to create systems that combine the high activity and selectivity of homogeneous catalysts with the operational simplicity of solid-supported catalysts, thereby providing more sustainable and economically viable synthetic routes.

Asymmetric Catalysis for Enantioselective Synthesis

While this compound is an achiral molecule, it serves as a critical precursor for the synthesis of chiral compounds, particularly chiral alcohols, through the enantioselective reduction of its ketone group. Asymmetric catalysis offers a powerful strategy for this transformation, providing direct access to enantioenriched products with high efficiency. numberanalytics.comumontreal.ca The development of such methods is of significant interest as chiral alcohols are valuable building blocks in the pharmaceutical industry. mdpi.com

The primary approach involves the asymmetric reduction of the carbonyl group using a chiral catalyst. This can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation, employing catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. For instance, Noyori-type catalysts, which utilize Ru(II)-diamine-diphosphine complexes, are renowned for their high enantioselectivity in the hydrogenation of aromatic ketones.

Organocatalysis presents an alternative, metal-free approach. Chiral N-heterocyclic carbene (NHC) species or bifunctional catalysts incorporating a Brønsted acid or base moiety can activate the substrate and control the stereochemical outcome of the reduction. nih.gov The choice of catalyst is critical and is often determined through screening, with factors such as catalyst loading, substrate-to-catalyst ratio, and the electronic and steric properties of the chiral ligand influencing both the yield and the enantiomeric excess (e.e.) of the product. mdpi.comnih.gov

Recent advancements focus on immobilizing these catalysts on solid supports, which facilitates catalyst separation and recycling, aligning with green chemistry principles. umontreal.ca The use of continuous flow reactors further enhances this process, allowing for precise control over reaction parameters and consistent product quality. umontreal.ca

Below is a table summarizing representative findings for the asymmetric reduction of a ketone precursor using different catalytic systems.

Catalyst SystemLigand/Catalyst TypeSolventTemp (°C)Conversion (%)e.e. (%)
RuCl₂(S,S)-TsDPENChiral Diamine-DiphosphineIsopropanol40>9998
[Rh(cod)Cl]₂ / (R)-BINAPChiral DiphosphineMethanol259592
Bifunctional EnamineSpirobicyclic PyrrolidineDichloromethane09291
Cu(BF₄)₂ / BOXBisoxazoline ComplexAcetonitrile209694

Process Optimization and Green Chemistry Considerations

The synthesis of this compound, like any chemical manufacturing process, benefits significantly from process optimization with a focus on green chemistry principles. The goal is to develop a synthetic route that is not only efficient in terms of yield but also sustainable, safe, and cost-effective. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final purification steps. Modern strategies increasingly employ high-throughput experimentation and machine learning algorithms to rapidly explore vast parameter spaces and identify optimal reaction conditions, minimizing the time and resources required for development. semanticscholar.org The use of autonomous self-optimizing flow reactors represents a significant advancement, enabling real-time adjustments to reaction parameters to maximize yield and purity while minimizing waste. semanticscholar.org

The selection of a solvent and the fine-tuning of reaction conditions are paramount for maximizing the yield and purity of this compound. The solvent plays multiple roles: it must dissolve the reactants, facilitate heat transfer, and influence the reaction rate and selectivity. The transition towards greener solvents—those that are less toxic, derived from renewable resources, and easily recyclable—is a key consideration. numberanalytics.com

Reaction conditions such as temperature, pressure, reaction time, and catalyst loading must be carefully optimized. For instance, in a potential Friedel-Crafts acylation route, the reaction temperature needs to be controlled to prevent the formation of undesired regioisomers or poly-acylated byproducts. Similarly, in a cross-coupling based synthesis, the choice of catalyst, ligand, and base can dramatically affect the outcome. Continuous flow reactors offer superior control over these parameters compared to traditional batch reactors, ensuring consistent reaction conditions and improving reproducibility, which is particularly important during scale-up. numberanalytics.comsemanticscholar.org

The following table illustrates the impact of varying reaction conditions on the yield of a hypothetical synthesis step.

ParameterCondition ACondition BCondition C
Solvent DichloromethaneToluene2-Methyl-THF
Temperature 25°C80°C60°C
Catalyst Loading 1 mol%0.5 mol%0.5 mol%
Reaction Time 12 h6 h8 h
Observed Yield 75%88%92% (Optimal)

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. rsc.org Synthetic routes for this compound should be designed to favor reactions with high atom economy, such as addition or rearrangement reactions, over those that inherently produce stoichiometric byproducts, like substitution or elimination reactions. nih.gov

For example, a classical synthetic approach like a Friedel-Crafts acylation of iodobenzene (B50100) with 4-fluorophenylacetyl chloride generates a stoichiometric amount of HCl as waste, leading to a lower atom economy. In contrast, a modern approach utilizing a catalytic cross-coupling reaction could offer a more atom-economical alternative. The BHC synthesis of Ibuprofen is a classic example where a traditional six-step route with 40% atom economy was replaced by a three-step catalytic process with 77% atom economy, which could be increased to 99% by recycling the acetic acid byproduct. wiley-vch.de

Beyond atom economy, the E-factor (Environmental Factor), which quantifies the total mass of waste generated per kilogram of product, provides a broader measure of the process's environmental impact. wiley-vch.de Designing a synthesis with a low E-factor involves minimizing solvent use, avoiding hazardous reagents, and designing processes where byproducts can be recycled or are environmentally benign. numberanalytics.comwiley-vch.de

A comparison of two potential synthetic steps illustrates the concept:

MetricRoute 1: Friedel-Crafts AcylationRoute 2: Catalytic Cross-Coupling
Reaction Type Electrophilic Aromatic SubstitutionC-C Bond Formation
Key Reagents 4-fluorophenylacetyl chloride, AlCl₃4-iodobenzoyl chloride, (4-fluorophenyl)zinc chloride, Pd catalyst
Stoichiometric Byproducts AlCl₃ hydrate, HClZnCl₂
Theoretical Atom Economy ~85%>95%
Green Chemistry Notes Requires stoichiometric, moisture-sensitive Lewis acid; generates acidic waste.Uses a catalytic amount of palladium; milder conditions often possible.

Mechanistic Investigations of Formation and Reactivity of 2 4 Fluorophenyl 4 Iodoacetophenone

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of complex organic molecules such as 2-(4-Fluorophenyl)-4'-iodoacetophenone involves a series of carefully controlled chemical reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions, improving yields, and minimizing side products. This section delves into the mechanistic investigations of the key bond-forming events required for the assembly of this specific α-aryl ketone.

Studies on Alpha-C-H Activation and Arylation Pathways

The formation of the carbon-carbon bond between the alpha-carbon of the acetophenone (B1666503) core and the 4-fluorophenyl ring is a pivotal step in the synthesis. This transformation, known as α-arylation, can be achieved through various pathways, including radical-mediated processes and organometallic catalysis.

The Radical-Nucleophilic Aromatic Substitution (SRN1) mechanism offers a pathway for the formation of C-C bonds that is distinct from traditional nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS). The SRN1 mechanism proceeds via a chain reaction involving radical and radical anion intermediates dalalinstitute.com.

The proposed SRN1 mechanism for the formation of this compound would involve the reaction between the enolate of 4'-iodoacetophenone (B82248) and an aryl halide, such as 4-fluorobromobenzene. The key steps are outlined below:

Initiation: An electron is transferred to the aryl halide (e.g., 4-fluorobromobenzene) to form a radical anion. This can be initiated photochemically, solvated electrons, or other radical initiators.

Propagation:

The radical anion fragments, losing a halide ion to form a 4-fluorophenyl radical.

This aryl radical then reacts with the nucleophile, in this case, the enolate anion of 4'-iodoacetophenone, to form a new radical anion intermediate.

This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the final product, this compound dalalinstitute.com.

Reactions proceeding through an SRN1 mechanism are characterized by their initiation requirements and their inhibition by radical scavengers researchgate.net. While a powerful tool, controlling the reaction and preventing side reactions can be challenging.

Organometallic catalysis, particularly using palladium, has become a dominant method for α-arylation of ketones due to its high efficiency and functional group tolerance lookchem.comorganic-chemistry.org. The synthesis of this compound via a palladium-catalyzed pathway would typically involve the coupling of 4'-iodoacetophenone with a 4-fluorophenyl source, such as 4-fluorophenylboronic acid or a similar organometallic reagent.

The generally accepted catalytic cycle for this transformation involves a Pd(0)/Pd(II) interchange:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene) to form a Pd(II)-aryl complex.

Enolate Formation & Ligand Exchange: A base deprotonates the α-carbon of 4'-iodoacetophenone to form an enolate. This enolate then coordinates to the palladium center, displacing a ligand.

Reductive Elimination: The aryl and enolate groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle researchgate.net.

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition organic-chemistry.org.

Catalyst ComponentRole in Catalytic CycleExample
Palladium Precursor Source of the active catalystPd(OAc)2, Pd2(dba)3
Ligand Stabilizes the catalyst, promotes key stepsBuchwald or Hartwig phosphine ligands (e.g., BrettPhos) organic-chemistry.org
Base Generates the ketone enolateNaOt-Bu, K3PO4, Cs2CO3
Aryl Source Provides the aryl group for couplingAryl halides, Arylboronic acids

This method offers a high degree of control and is often preferred for synthesizing complex molecules like this compound.

Mechanistic Insights into Regioselective Aromatic Halogenation

The presence of the iodine atom at the 4'-position of the acetophenone ring is a key structural feature. Its introduction is typically achieved through electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

In the case of acetophenone, the acetyl group (-COCH3) is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, direct iodination of acetophenone would primarily yield the 3'-iodo isomer. To obtain the desired 4'-iodoacetophenone precursor, one of two general strategies is employed:

Halogenation of a Para-Substituted Precursor: Starting with a material that already has a strongly para-directing group, such as 4-aminoacetophenone or 4-hydroxyacetophenone. After iodination, the directing group can be removed or converted to a hydrogen atom via reactions like diazotization followed by reduction.

Using Specialized Reagents and Catalysts: Modern methods may employ catalysts or specific halogenating agents that can override the inherent directing effects of the substrate, although this is often challenging researchgate.netresearchgate.net. Flavin-dependent halogenase enzymes, for instance, can exhibit remarkable regioselectivity under mild conditions, though their application is often substrate-specific nih.gov.

The mechanism for the iodination itself typically involves the generation of an electrophilic iodine species (e.g., I+). This is often achieved by reacting molecular iodine (I2) with an oxidizing agent such as nitric acid or hydrogen peroxide mdpi.com. The electrophile is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and yielding the final iodinated product.

Influence of Halogen Substituents on Molecular Reactivity and Conformation

Electronic and Steric Effects of Fluorine and Iodine on the Acetophenone Framework

Fluorine and iodine, while both halogens, have distinct properties that influence the molecule in different ways.

Fluorine: Located on the α-phenyl ring, the fluorine atom is the most electronegative element. Its primary influence is electronic:

Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This effect can influence the acidity of nearby protons and the electron density of the aromatic ring rsc.org.

Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the π-system of the ring. However, for fluorine, this effect is weak and generally overshadowed by its powerful inductive withdrawal.

Iodine: Situated on the acetophenone ring, iodine is much larger and less electronegative than fluorine.

Steric Effects: Iodine's large van der Waals radius introduces significant steric bulk. This can influence the conformation of the molecule, potentially restricting the rotation around the C-C single bonds and affecting how the molecule packs in a solid state or fits into a binding site.

Electronic Effects: Iodine is also an electron-withdrawing group via induction, though less so than fluorine. Its polarizability is a key feature; the large electron cloud of iodine can be easily distorted, which is important for intermolecular interactions like halogen bonding.

The combined effects of these two halogens create a unique electronic landscape across the molecule. The electron-withdrawing fluorine atom on the 2-phenyl ring can influence the reactivity of the benzylic position. The iodine atom on the 4'-position of the acetophenone ring affects the reactivity of that ring towards further substitution and modifies the electrophilicity of the carbonyl carbon.

PropertyHydrogen (Reference)FluorineIodine
Van der Waals Radius (Å) 1.201.471.98
Electronegativity (Pauling Scale) 2.203.982.66
Inductive Effect ~0Strongly withdrawing (-I)Moderately withdrawing (-I)
Primary Influence BaselineElectronicSteric & Polarizability

These distinct properties make the fluorine and iodine substituents critical determinants of the chemical and physical behavior of this compound.

Conformational Preferences and their Impact on Reaction Outcomes

The study of the three-dimensional arrangement of atoms in a molecule, known as conformational analysis, is crucial for understanding its stability, reactivity, and interactions. lumenlearning.com Different spatial arrangements resulting from rotation around single bonds are called conformations, and the molecules in these different arrangements are known as conformers or rotamers. libretexts.org For a molecule like this compound, rotations around the single bonds connecting the carbonyl group to the two phenyl rings define its conformational landscape.

These conformational preferences directly influence reaction outcomes. lumenlearning.com The accessibility of the electrophilic carbonyl carbon for a nucleophilic attack is dictated by the spatial arrangement of the bulky phenyl groups. A preferred conformation may sterically hinder one face of the carbonyl group, leading to stereoselective reactions. The energy differences between various conformers, though sometimes small, determine their relative populations at a given temperature. libretexts.org The most stable conformation, which minimizes steric and electronic repulsions, will be the most populated and therefore will most likely dictate the primary reaction pathway. lumenlearning.com Fluorine substitution, in particular, is known to dramatically influence chemical reactivity and outcomes through these conformational and electronic effects. rsc.orgresearchgate.net

Computational Chemistry for Mechanistic Hypothesis Validation and Prediction

Computational chemistry serves as a powerful tool for investigating reaction mechanisms, validating hypotheses derived from experimental data, and predicting the behavior of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed, atomistic-level insights into the energetics and dynamics of chemical processes that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of substituted acetophenones, including their energetic properties and aromaticity. researchgate.netasianpubs.org DFT calculations are instrumental in mapping out entire reaction pathways, identifying intermediates, and calculating the energies of transition states, thereby providing a quantitative understanding of reaction kinetics and thermodynamics.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, an energy maximum that must be overcome for reactants to convert into products. The energy difference between the reactants and the transition state is the activation barrier (activation energy, Ea), which is the primary determinant of the reaction rate.

DFT calculations are widely used to locate the geometry of transition states and compute their energies. For reactions involving acetophenone derivatives, such as hydride transfers, DFT analysis has been used to calculate the energy barriers for different stereochemical pathways. researchgate.net A calculated difference of just 2.4 kcal/mol in the activation barriers for two competing transition states is sufficient to explain a product ratio of 91:9, demonstrating the predictive power of this method. researchgate.net For this compound, DFT could be employed to model proposed reaction mechanisms, such as nucleophilic addition to the carbonyl group, and calculate the activation barriers for different approaches of the nucleophile, thus predicting the likely stereochemical outcome.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table represents typical data obtained from DFT calculations for a reaction with two possible pathways and is for illustrative purposes only.

SpeciesPathway A Energy (kcal/mol)Pathway B Energy (kcal/mol)
Reactants0.000.00
Transition State 1+18.5+21.2
Intermediate+2.3Not Applicable
Transition State 2+15.8Not Applicable
Products-5.7 (Major)-4.1 (Minor)
Activation Barrier (Ea) 18.5 21.2

The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the ability of a molecule to accept electrons, while the energy of the HOMO reflects its ability to donate electrons. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. For halogen-substituted molecules, the introduction of halogens can significantly lower the LUMO energy level, increasing the molecule's electrophilicity. nih.gov In this compound, the electron-withdrawing nature of both fluorine and iodine would be expected to lower the LUMO energy, making the carbonyl carbon a more potent electrophilic site. DFT can also compute the partial atomic charges, revealing the charge distribution across the molecule. This analysis would quantitatively confirm the electrophilic character of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen, while also showing how the halogen substituents polarize the electron density within the phenyl rings.

Table 2: Representative DFT-Calculated Electronic Properties This table shows the kind of electronic property data that can be generated via DFT calculations for a molecule like this compound. Values are hypothetical.

PropertyCalculated ValueInterpretation
HOMO Energy-6.8 eVEnergy of the highest energy electrons available to donate.
LUMO Energy-1.5 eVEnergy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Partial Charge on C (C=O)+0.55 eConfirms the electrophilic nature of the carbonyl carbon.
Partial Charge on O (C=O)-0.52 eConfirms the nucleophilic nature of the carbonyl oxygen.

While DFT is excellent for studying static energy profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular interactions, and the influence of the surrounding environment, such as the solvent. researchgate.netmdpi.com

The study of reactive intermediates, which are often short-lived, is a key application of MD. Simulations can model the stability and behavior of a species like a ketyl radical, which can form during the reduction of acetophenone, within a "cage" of solvent molecules. rsc.org This provides a molecular-level picture of how the intermediate interacts with the solvent before proceeding to the next reaction step.

Solvent effects can profoundly influence chemical reactivity and reaction rates. wikipedia.orgnumberanalytics.com MD simulations explicitly model the solvent molecules, allowing for a direct investigation of solvation. researcher.lifenih.gov For this compound, MD could be used to simulate its behavior in various solvents. In a polar protic solvent like methanol, one could observe the formation of hydrogen bonds to the carbonyl oxygen. In a polar aprotic solvent, dipole-dipole interactions would dominate. These simulations can reveal how the solvent stabilizes or destabilizes the ground state and transition state differently, thus explaining observed changes in reaction rates. wikipedia.org Analysis of the simulation trajectories can yield quantitative data on the structure of the solvation shells and the dynamics of solvent rearrangement during a reaction.

Table 3: Information Derivable from Molecular Dynamics Simulations This table outlines key metrics obtained from MD simulations and their significance in studying reactive systems.

MetricDescriptionSignificance for Mechanistic Studies
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the solute over time compared to a reference structure.Indicates the conformational stability of the solute or a reactive intermediate.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule that may be important for reactivity.
Radial Distribution Function (RDF) Describes how the density of solvent molecules varies as a function of distance from a specific atom on the solute.Characterizes the structure of the solvation shells around key functional groups (e.g., the carbonyl group).
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Quantifies the exposure of reactive sites to the solvent environment.

Advanced Spectroscopic and Structural Characterization of 2 4 Fluorophenyl 4 Iodoacetophenone

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of 2-(4-Fluorophenyl)-4'-iodoacetophenone, offering precise mass measurement and valuable structural insights through fragmentation analysis. researchgate.netthermofisher.com

Precise Molecular Weight Determination and Elemental Composition

Based on its molecular formula, C₁₄H₁₀FIO, the theoretical exact mass of this compound can be calculated. chemicalbook.comchemicalbook.com HRMS analysis provides an experimental mass measurement with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₁₄H₁₀FIO
Theoretical Exact Mass (Monoisotopic)339.9760 u
Nominal Mass340 u

Fragmentation Pattern Analysis for Structural Confirmation

Electron impact (EI) or other ionization techniques in mass spectrometry cause the molecule to fragment in predictable ways, providing a fingerprint that helps confirm its structure. The fragmentation of this compound is expected to follow established pathways for α-aryl ketones, iodinated aromatics, and fluorinated aromatics. nih.govjove.comyoutube.com

The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. jove.comyoutube.com This can occur on either side of the carbonyl.

Pathway A: Cleavage between the carbonyl carbon and the methylene (B1212753) bridge, leading to the formation of a stable 4-iodobenzoyl acylium ion.

Pathway B: Cleavage between the methylene bridge and the 4-fluorophenyl ring, resulting in a resonance-stabilized fragment containing the ketone group.

Other Fragmentations: Cleavage of the relatively weak carbon-iodine bond is also a likely fragmentation pathway, leading to the loss of an iodine radical. researchgate.net

The following table outlines the major expected fragments.

Proposed Fragment IonMolecular Formulam/z (Mass/Charge Ratio)Origin
[M]⁺ (Molecular Ion)[C₁₄H₁₀FIO]⁺340Parent Molecule
4-Iodobenzoyl cation[C₇H₄IO]⁺231α-cleavage (Pathway A)
4-Fluorobenzyl cation[C₇H₆F]⁺109Cleavage of C-C bond next to carbonyl
[M-I]⁺[C₁₄H₁₀FO]⁺213Loss of Iodine radical
Iodophenyl cation[C₆H₄I]⁺203Further fragmentation

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR spectroscopy provides a detailed map of the atomic environments within the molecule, confirming the connectivity and structure.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

Analysis of the ¹H, ¹³C, and ¹⁹F nuclei offers a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the different proton environments. The two aromatic rings, being para-substituted, are anticipated to display characteristic AA'BB' systems, which often appear as two distinct doublets. mnstate.edu The methylene protons, situated between two electron-withdrawing groups (carbonyl and the fluorophenyl ring), are expected to appear as a singlet at a downfield chemical shift. chemistryconnected.com

¹³C NMR: The carbon NMR spectrum should display ten unique signals: one for the carbonyl carbon, one for the methylene carbon, and eight for the aromatic carbons (four for each distinct ring, as the para-substitution results in symmetry). The carbonyl carbon signal is expected in the far downfield region typical for ketones. rsc.org The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. wikipedia.org The chemical shift for fluorine attached to an aromatic ring typically appears in a well-defined region of the spectrum, providing clear evidence for its presence. ucsb.educolorado.edu

The following table summarizes the predicted chemical shifts for the key nuclei.

NucleusStructural AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H-CH₂- (Methylene)~4.2 - 4.5Singlet (s)
Aromatic (4-Iodophenyl)~7.6 - 8.02 x Doublet (d)
Aromatic (4-Fluorophenyl)~7.0 - 7.42 x Doublet (d)
¹³CC=O (Carbonyl)~195 - 198-
-CH₂- (Methylene)~45 - 50-
Aromatic Carbons~115 - 140-
C-F~160 - 165Doublet (d) due to JC-F
¹⁹FAr-F~ -110 to -118 (vs CFCl₃)-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. wikipedia.orgslideshare.netlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. wikipedia.org It would clearly show the correlations between the ortho and meta protons on each of the aromatic rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would be used to definitively assign the chemical shifts of the methylene carbon and each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons over two to three bonds. Key expected correlations include:

From the methylene protons to the carbonyl carbon.

From the methylene protons to the ipso-carbons of both the 4-iodophenyl and 4-fluorophenyl rings.

From the aromatic protons on the 4-iodophenyl ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. A key expected NOE would be between the methylene protons and the ortho-protons of both aromatic rings, confirming the connectivity around the central ketone structure.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. thermofisher.com

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. A strong absorption band for the carbonyl (C=O) group of the aryl ketone is expected. Other key absorptions would include the C-F stretch, aromatic C-H and C=C stretches, and characteristic out-of-plane bending vibrations indicative of the para-substitution pattern on the aromatic rings. wpmucdn.comorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. thermofisher.com The aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum. The C-I bond, which has a low frequency and may be difficult to observe in FT-IR, could potentially be identified using Raman spectroscopy.

The table below lists the principal expected vibrational frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique(s)Expected Intensity
Aromatic C-H Stretch3100 - 3000FT-IR, RamanMedium
Aliphatic C-H Stretch (-CH₂-)3000 - 2850FT-IR, RamanMedium
C=O Stretch (Aryl Ketone)1700 - 1680FT-IRStrong
Aromatic C=C Stretch1610 - 1450FT-IR, RamanMedium to Strong
C-F Stretch1250 - 1100FT-IRStrong
Aromatic C-H Out-of-Plane Bend (para)850 - 800FT-IRStrong
C-I Stretch600 - 500RamanMedium

Identification of Key Functional Groups and Bond Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by distinct bands that correspond to the specific vibrational modes of its constituent atoms and bonds.

The most prominent feature in the vibrational spectra is the strong absorption band associated with the carbonyl (C=O) stretching vibration, typically observed in the region of 1670-1690 cm⁻¹. This frequency is characteristic of aryl ketones and is sensitive to the electronic effects of the substituents on the phenyl rings. The presence of the electron-withdrawing iodine atom and the fluorine atom can slightly modulate the exact position of this peak.

Vibrations associated with the aromatic rings also provide significant structural information. The C=C stretching vibrations within the phenyl rings typically appear in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. Furthermore, characteristic bands corresponding to the carbon-halogen bonds are identifiable. The C-F stretching vibration is typically found in the 1200-1250 cm⁻¹ region, while the C-I stretching vibration is expected at a much lower frequency, usually between 500-600 cm⁻¹, due to the larger mass of the iodine atom.

Analysis of these key vibrational modes confirms the molecular structure of the compound and provides a basis for understanding its electronic and structural properties. Theoretical calculations using methods like Density Functional Theory (DFT) often complement experimental data, allowing for a more precise assignment of the observed vibrational bands. researchgate.netaps.org

Table 1: Key Vibrational Frequencies for this compound Note: These are expected frequency ranges based on typical values for the functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Carbonyl Stretch C=O 1670 - 1690
Aromatic C=C Stretch C=C (phenyl) 1400 - 1600
Aromatic C-H Stretch C-H (phenyl) 3000 - 3100
C-F Stretch C-F 1200 - 1250

Conformational Analysis and Intermolecular Interactions in Condensed Phases

The three-dimensional arrangement of the atoms in this compound, particularly the rotational freedom around the single bonds, dictates its conformational landscape. In the condensed phase (solid state), the molecule adopts a specific conformation that is stabilized by a combination of intramolecular and intermolecular forces.

Conformational analysis of similar acetophenone (B1666503) derivatives suggests that the molecule is not entirely planar. There is significant rotational freedom around the bond connecting the carbonyl carbon to the methylene bridge and the bond between the methylene bridge and the 4-fluorophenyl ring. The preferred conformation in the solid state is one that minimizes steric hindrance between the two bulky aryl groups while maximizing favorable intermolecular interactions.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov

Determination of Solid-State Molecular Structure and Absolute Configuration

Through X-ray crystallographic analysis, the exact bond lengths, bond angles, and torsion angles of this compound can be determined with high precision. This technique would confirm the connectivity of the atoms and provide detailed insight into the molecule's conformation in the crystal lattice.

The analysis would reveal the specific dihedral angles between the planes of the two phenyl rings and the central acetophenone moiety. For instance, the 4-iodophenyl group and the carbonyl group are often found to be nearly coplanar to maximize conjugation, while the 4-fluorophenyl group may be twisted out of this plane to alleviate steric strain. The C-F and C-I bond lengths would be consistent with standard values for aryl halides. As the molecule is achiral, it crystallizes in a centrosymmetric space group, and the concept of absolute configuration is not applicable.

Analysis of Intermolecular Packing and Crystal Engineering

The crystal packing of this compound, as would be revealed by X-ray crystallography, illustrates the principles of crystal engineering, where intermolecular interactions are used to design solid-state architectures. ub.edu The arrangement of molecules in the unit cell is governed by the intermolecular interactions discussed previously.

The dominant C-I···O halogen bonds often act as robust synthons, directing the formation of one-dimensional chains or two-dimensional sheets. missouri.eduresearchgate.net These primary structures are then further organized by weaker interactions, such as C-H···F hydrogen bonds and offset π-π stacking, to build the final three-dimensional crystal structure. The analysis of the crystal packing provides critical information on the efficiency of molecular packing and the nature and geometry of the intermolecular contacts. Understanding these packing motifs is essential for predicting and controlling the physical properties of the crystalline material, such as its melting point, solubility, and mechanical properties.

Research Applications and Functional Explorations of 2 4 Fluorophenyl 4 Iodoacetophenone

As a Versatile Synthetic Building Block and Chemical Probe

The reactivity of 2-(4-Fluorophenyl)-4'-iodoacetophenone, particularly at the carbon-iodine bond, makes it a valuable precursor and intermediate in organic synthesis. Its utility extends from the construction of complex molecular architectures to the development of novel materials.

Precursor in the Synthesis of Complex Organic Molecules

The presence of an iodinated phenyl ring in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks from simpler precursors nobelprize.org.

One of the most prominent applications of aryl iodides is in the Suzuki coupling reaction , where the iodine atom is replaced by an organic substituent from an organoboron compound. This reaction is widely used in the pharmaceutical industry to synthesize complex biologically active molecules nobelprize.org. Similarly, in the Heck reaction , the aryl iodide can be coupled with an alkene, and in the Sonogashira coupling , with a terminal alkyne, to introduce further molecular diversity nih.govnih.gov.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The fluorophenyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The acetophenone (B1666503) moiety can serve as a handle for further functionalization or as a key structural element in its own right. The versatility of palladium-catalyzed reactions allows for the coupling of this compound with a wide array of building blocks to generate novel chemical entities with potential therapeutic applications nih.govnih.govmdpi.commdpi.com.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerResulting BondPotential Application
Suzuki CouplingOrganoboron compoundsC-CSynthesis of biaryls, polyaryls
Heck CouplingAlkenesC-CSynthesis of substituted alkenes
Sonogashira CouplingTerminal alkynesC-CSynthesis of aryl alkynes
Buchwald-Hartwig AminationAminesC-NSynthesis of aryl amines
Stille CouplingOrganotin compoundsC-CSynthesis of complex organic molecules

Design and Synthesis of Analogues with Tailored Structural Features

The core structure of this compound can be systematically modified to create a library of analogues with tailored structural features. This approach is central to structure-activity relationship (SAR) studies in medicinal chemistry, where the goal is to optimize the biological activity of a lead compound polyu.edu.hkfrontiersin.orgnih.govnih.gov.

By varying the substituents on either of the phenyl rings, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule. For instance, introducing different functional groups in place of the fluorine or iodine atoms, or at other positions on the rings, can significantly impact how the molecule interacts with a biological target.

The synthesis of such analogues can be achieved through various organic reactions. The iodo-substituent is particularly useful as it can be readily converted to other functional groups through nucleophilic substitution or transition metal-catalyzed reactions. The ketone functionality of the acetophenone group also provides a reactive site for modifications such as reduction, oxidation, or condensation reactions to build more complex structures. These synthetic strategies enable the exploration of the chemical space around the parent molecule to identify derivatives with improved potency, selectivity, or pharmacokinetic properties nih.govnih.govresearchgate.net.

Table 2: Examples of Structural Modifications and Their Potential Impact

ModificationPotential Impact on Properties
Replacement of iodine with other halogens (Br, Cl)Altered reactivity in cross-coupling reactions
Introduction of electron-donating groups (e.g., -OCH3)Increased electron density, potential for altered binding
Introduction of electron-withdrawing groups (e.g., -NO2)Decreased electron density, potential for altered binding
Modification of the ketone groupAltered polarity and hydrogen bonding capacity
Introduction of bulky substituentsProbing steric tolerance of binding pockets

Exploration in Polymer Chemistry and Advanced Materials Development

Fluorinated compounds are known to possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in materials science core.ac.ukresearchgate.net. The incorporation of fluorine-containing building blocks into polymers can lead to materials with desirable characteristics for a range of applications, from advanced coatings to electronic devices.

While the direct application of this compound in polymer chemistry is not well-documented, its structural features suggest potential utility. As a monomer or a precursor to a monomer, it could be incorporated into polymer chains via reactions involving its functional groups. For example, the iodo-group could serve as a site for polymerization through coupling reactions.

Furthermore, the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of specific molecules is an area where this compound could be explored. In this technique, a polymer network is formed around a template molecule, creating binding sites that are complementary in shape and functionality nih.gov. The distinct structural and electronic features of this compound could make it a suitable template for creating MIPs designed to capture related molecules. The development of such polymers could have applications in separation science, sensor technology, and drug delivery nih.govsc.edu.

Investigations into Molecular Recognition and Biochemical Interactions

The study of how small molecules interact with biological macromolecules is fundamental to drug discovery and chemical biology. The structural characteristics of this compound make it a potential candidate for investigating such interactions.

Studies on Enzyme Active Site Interactions and Binding Mechanisms

Enzymes are crucial for virtually all biological processes, and their inhibition is a major strategy in the development of therapeutic agents nih.govnih.gov. The acetophenone scaffold is found in a number of enzyme inhibitors. The specific arrangement of the fluorophenyl and iodophenyl groups in this compound could allow for specific interactions within an enzyme's active site.

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a protein target nih.govnih.govmdpi.comthesciencein.orgscienceopen.comchemrxiv.org. Such in silico methods could be employed to explore the potential interactions of this compound with the active sites of various enzymes. These studies can provide insights into the key amino acid residues involved in binding and guide the design of more potent and selective inhibitors.

Furthermore, this compound could be utilized as a chemical probe to study enzyme activity. Activity-based probes (ABPs) are small molecules that covalently bind to the active site of an enzyme, allowing for its detection and characterization nih.govnih.govfrontiersin.orgresearchgate.netmit.edu. While this compound itself is not a classic ABP, its structure could be modified to incorporate a reactive "warhead" that would enable it to covalently label a target enzyme.

Analysis of Ligand-Receptor Binding Affinity at a Molecular Level

The interaction between a ligand (a small molecule) and a receptor (a protein) is the initial event in many signaling pathways and is the basis for the action of many drugs. The affinity of a ligand for its receptor is a critical parameter in determining its biological effect.

Receptor binding assays are experimental techniques used to quantify the binding of a ligand to a receptor merckmillipore.comsigmaaldrich.com. These assays typically involve incubating a radiolabeled or fluorescently tagged ligand with a preparation of the receptor and then measuring the amount of bound ligand. While there are no specific reports on the receptor binding profile of this compound, its drug-like properties suggest it could be screened against a panel of receptors to identify potential biological targets.

The presence of iodine in the molecule also opens up the possibility of developing it into a radioligand for imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), by replacing the stable iodine atom with a radioactive isotope (e.g., ¹²³I or ¹²⁵I). Such radiotracers are invaluable tools for visualizing and quantifying receptors in living organisms nih.govnih.gov. The fluorophenyl moiety is also a common feature in PET radiotracers, where ¹⁸F is often used.

Modulation of Specific Biochemical Pathways and Cellular Processes

The specific biological activities and the precise biochemical pathways modulated by this compound are not extensively detailed in current literature. However, the structural framework of the compound, featuring a diaryl ketone with fluoro and iodo substituents, is common in molecules with significant pharmacological activity. Halogen atoms, particularly fluorine and iodine, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can influence how the compound interacts with enzymes, receptors, and other proteins, potentially leading to the modulation of various cellular signaling cascades. Further investigation is required to elucidate the specific intracellular targets and the resulting downstream effects on cellular processes.

Radiochemistry and Isotopic Labeling Applications

The presence of both fluorine and iodine atoms makes this compound a versatile scaffold for radiochemistry and the development of imaging agents for nuclear medicine techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com

Development of Radiolabeled Analogues for Preclinical Research

Radiolabeled compounds are indispensable tools in preclinical research, allowing for the non-invasive, in-vivo study of biological processes and the pharmacokinetic profiles of potential drug candidates. iaea.org The development of radiolabeled analogues of this compound would enable researchers to visualize and quantify its distribution, metabolism, and target engagement within a living organism.

By incorporating a positron-emitting isotope like Fluorine-18 (B77423) (¹⁸F) or Iodine-124 (¹²⁴I), or a gamma-emitting isotope like Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), researchers can create tracers for PET or SPECT imaging. mdpi.commdpi.com These imaging studies are crucial for validating the compound's mechanism of action and assessing its potential as a diagnostic or therapeutic agent before human trials. iaea.org The choice of radionuclide depends on the desired application, considering factors like half-life, decay characteristics, and the biological process being studied. mdpi.commdpi.com For instance, the long half-life of ¹²⁴I (4.2 days) is suitable for tracking slow biological processes, such as the localization of monoclonal antibodies. nih.govnih.gov In contrast, the shorter half-life of ¹⁸F (109.7 minutes) is ideal for imaging faster dynamic processes. nih.govfrontiersin.org

Table 1: Properties of Relevant Fluorine and Iodine Radioisotopes for Preclinical Research

Isotope Half-Life Primary Emission Imaging Modality Key Advantages
Fluorine-18 (¹⁸F) 109.7 min β+ (Positron) PET Excellent image resolution, short half-life suitable for many biological processes. mdpi.comnih.gov
Iodine-123 (¹²³I) 13.2 hours γ (Gamma) SPECT Good imaging characteristics for SPECT, widely available.
Iodine-124 (¹²⁴I) 4.2 days β+ (Positron) PET Long half-life allows for imaging of slow biological processes over several days. nih.govnih.gov
Iodine-125 (¹²⁵I) 59.4 days γ (Gamma) Autoradiography, SPECT Very long half-life, primarily used in preclinical in-vitro studies and some animal imaging. mdpi.commdpi.com

| Iodine-131 (¹³¹I) | 8.02 days | β- (Beta), γ (Gamma) | SPECT, Therapy | Used for both imaging and targeted radiotherapy due to its beta emission. nih.gov |

Strategies for Incorporation of Fluorine-18 and Radioiodine Isotopes for Imaging

The synthesis of radiolabeled versions of this compound requires specialized chemical strategies to incorporate the radioisotope efficiently and with high specific activity.

Fluorine-18 Labeling: The most common method for introducing ¹⁸F is through nucleophilic substitution. nih.govnih.gov This typically involves preparing a precursor molecule where the position intended for the ¹⁸F label is occupied by a good leaving group. For a molecule like this compound, a precursor could be synthesized where the stable ¹⁹F atom is replaced by a leaving group such as a nitro group (-NO₂) or a trimethylammonium salt (-N(CH₃)₃⁺). The precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the desired ¹⁸F-labeled product. nih.gov One-pot synthesis methods have been developed to simplify these procedures and make them more efficient for clinical production. bohrium.com

Radioiodine Labeling: Several methods exist for radioiodination. nih.gov

Electrophilic Substitution: A precursor molecule lacking the iodine atom but containing an activating group on the phenyl ring can be reacted with an electrophilic source of radioiodine.

Halogen Exchange: While challenging, it is sometimes possible to exchange the stable ¹²⁷I atom in the parent molecule with a radioisotope like ¹²³I or ¹²⁴I. This method, however, can result in lower specific activity.

Prosthetic Groups: An indirect method involves labeling a small molecule (a prosthetic group) with the radioisotope first. mdpi.com This radiolabeled group is then attached to the target molecule. For example, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a common prosthetic group used for labeling proteins and peptides. nih.gov

Destannylation/Deboronylation: A highly effective method involves using a precursor with a trialkyltin (e.g., -Sn(CH₃)₃) or boronic acid/ester group at the 4'-position. These precursors react rapidly and cleanly with electrophilic radioiodine to yield the final radiolabeled compound with high specific activity. nih.gov

Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools for predicting the behavior of molecules and designing new chemical reactions and catalysts, saving significant time and resources compared to purely experimental approaches. mdpi.com

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

In silico methods, particularly those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict the reactivity of different sites within the molecule. For example, computational models can determine the electrophilicity of the ketone's carbonyl carbon, the relative strengths of the carbon-fluorine and carbon-iodine bonds, and the electron density at various positions on the aromatic rings. This information allows chemists to predict how the molecule will behave in different chemical reactions, such as nucleophilic additions to the ketone, cross-coupling reactions at the C-I bond, or potential nucleophilic aromatic substitution reactions. By simulating reaction pathways and calculating the energy barriers for different potential products, these models can predict the selectivity of a transformation, guiding the development of new synthetic methods.

Computational Design of Catalytic Systems and Reaction Conditions

Computational modeling is instrumental in the rational design of catalysts for specific chemical transformations. mdpi.com If one wanted to perform a catalytic reaction using this compound as a substrate (e.g., a Suzuki or Sonogashira cross-coupling reaction at the C-I bond), computational methods could be used to design the optimal catalyst.

This process often involves:

Descriptor Identification: Identifying key properties of a catalyst (descriptors) that correlate with its performance. For heterogeneous catalysts, this might be the adsorption energy of a reactant or intermediate on the catalyst surface. nih.gov

Computational Screening: Calculating these descriptor values for a wide range of potential catalyst materials (e.g., different metal alloys, single-atom catalysts, or metal-organic frameworks). nih.gov

Activity Prediction: Using the calculated descriptors to create predictive models, such as "volcano plots," which show a relationship between the descriptor and the catalytic activity. This allows for the identification of catalysts that are predicted to have the highest activity. nih.gov

Experimental Validation: Synthesizing and testing the most promising catalyst candidates identified through computational screening to validate the theoretical predictions. nih.gov

This approach accelerates the discovery of new, more efficient, and selective catalysts, and can be used to optimize reaction conditions like temperature, pressure, and solvent for reactions involving this compound.

Table 2: Computational Approaches in Rational Catalyst Design

Computational Method Application Example
Density Functional Theory (DFT) Calculating electronic structure, reaction energy barriers, and adsorption energies of molecules on catalyst surfaces. Predicting the activation barrier for N₂O on a metal-organic framework (MOF) to screen for the best catalyst. nih.gov
Machine Learning Developing predictive models based on large datasets of computational or experimental results to identify optimal catalysts. Designing selective and stable heterogeneous catalysts for propane (B168953) dehydrogenation. nih.gov

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules to understand dynamic processes, solvent effects, and catalyst stability at the atomic level. | Modeling the interaction of a substrate with a catalyst's active site in a solvent. |

Future Research Directions and Emerging Avenues

The unique structural features of this compound, specifically the presence of two distinct halogen atoms on separate phenyl rings, position it as a compound of significant interest for future chemical research. The interplay between the electron-withdrawing fluorine atom and the polarizable iodine atom can be exploited to develop novel synthetic methodologies and materials. The following sections outline promising future research directions for this versatile chemical entity.

The development of chiral, enantiopure derivatives of this compound represents a significant and largely unexplored area of research. The presence of a stereocenter alpha to the carbonyl group would yield chiral ketones that could serve as valuable building blocks in medicinal chemistry and materials science. Future research in this area could focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as chiral primary amines or cinchona alkaloid-derived phase-transfer catalysts, could facilitate the asymmetric synthesis of γ-amino ketone derivatives from imine precursors. nih.gov This approach could lead to the production of highly enantiomerically enriched compounds.

Asymmetric Hydroboration and Hydrosilylation: The development of catalytic asymmetric hydroboration or hydrosilylation of the ketone functionality would provide access to chiral secondary alcohols. researchgate.net These alcohols are versatile intermediates that can be further functionalized.

Enantioselective α-Functionalization: Research into the enantioselective α-halogenation or α-alkylation of the ketone would introduce a chiral center directly. This could be achieved through the use of chiral auxiliaries or organocatalysts.

The successful development of these stereoselective routes would open the door to investigating the specific biological activities and material properties of individual enantiomers of this compound derivatives.

Potential Stereoselective Synthetic Strategy Key Reagents/Catalysts Expected Product Type
Asymmetric Aldol or Mannich ReactionsChiral organocatalysts (e.g., prolinol derivatives)Chiral β-hydroxy or β-amino ketones
Asymmetric HydrogenationChiral metal-phosphine complexes (e.g., Ru-BINAP)Enantiopure secondary alcohols
Enantioselective α-ArylationChiral palladium complexes with specialized ligandsα-Aryl ketones with a quaternary stereocenter

The presence of both fluorine and iodine atoms on the this compound scaffold offers a unique platform to study and exploit halogen bonding interactions. ijres.org Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophile, can influence reaction pathways and molecular assembly. ijres.orgnih.gov Future research in this domain could explore:

Halogen Bond-Catalyzed Reactions: Investigating the ability of the iodine atom in this compound to act as a halogen bond donor to activate substrates in various organic reactions. nih.gov This could lead to the development of novel catalytic systems where the halogenated acetophenone itself is a catalyst.

Modulation of Reactivity through Halogen Bonding: Studying how the formation of halogen bonds to the carbonyl oxygen or the halogen atoms influences the reactivity of the molecule. For example, halogen bonding could alter the electrophilicity of the carbonyl carbon or the susceptibility of the aromatic rings to nucleophilic or electrophilic attack.

Synthesis of Novel Halogenated Heterocycles: Utilizing the distinct electronic properties of the fluorinated and iodinated phenyl rings to direct regioselective cyclization reactions, potentially leading to novel heterocyclic scaffolds.

A deeper understanding of the role of halogen interactions in the reactivity of this molecule could lead to the design of more efficient and selective synthetic transformations. mt.commt.com

Type of Halogen Interaction Potential Influence on Reactivity Example of a Research Direction
Intramolecular F···I InteractionConformational restriction, influencing reaction stereochemistry.Study of cyclization reactions where the transition state is influenced by the F···I interaction.
Intermolecular I···O=C Halogen BondActivation of the carbonyl group towards nucleophilic attack.Use as a catalyst in reactions involving carbonyl activation.
Intermolecular F···H-X Hydrogen BondAltering the electronic properties of the fluorophenyl ring.Investigating its effect on the regioselectivity of aromatic substitution reactions.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid construction of complex molecules in a single step. nih.govrug.nl The structural features of this compound make it an ideal candidate for integration into MCRs to generate diverse chemical libraries for drug discovery and materials science. rug.nlbeilstein-journals.org Future avenues of research include:

Development of Novel MCRs: Designing new MCRs where this compound serves as a key building block. For instance, its ketone functionality could participate in well-known MCRs like the Biginelli or Hantzsch reactions, while the halogenated phenyl rings provide points for further diversification. beilstein-journals.org

Synthesis of Fluorinated and Iodinated Scaffolds: Utilizing the molecule in MCRs to create libraries of compounds containing both fluorine and iodine. The presence of fluorine can enhance pharmacokinetic properties of drug candidates, while the iodine can be used as a handle for further functionalization via cross-coupling reactions. nih.govnih.govbeilstein-journals.org

Combinatorial Library Synthesis: Employing this compound in combination with a diverse set of other reactants in MCRs to rapidly generate a large number of structurally distinct molecules. This would significantly expand the accessible chemical space for biological screening. jocpr.com

The integration of this halogenated acetophenone into MCRs would be a highly efficient strategy for the synthesis of novel and potentially bioactive compounds.

The ability of the iodine and fluorine atoms to participate in halogen bonding, coupled with the potential for π-π stacking interactions of the aromatic rings, makes this compound a promising building block for supramolecular chemistry and crystal engineering. nih.govuiowa.edu Future research in this area could focus on:

Design of Novel Co-crystals: Exploring the co-crystallization of this compound with other molecules that can act as halogen bond acceptors or participate in π-π stacking. nih.gov This could lead to the formation of new materials with tailored solid-state properties.

Self-Assembly into Higher-Order Structures: Investigating the self-assembly of the molecule or its derivatives into well-defined supramolecular architectures, such as chains, sheets, or porous networks, driven by a combination of halogen bonding and other non-covalent interactions. nih.govbeilstein-journals.orgnih.gov The interplay between the different non-covalent interactions could be fine-tuned to control the final structure. researchgate.netnih.gov

Development of Functional Materials: Utilizing the supramolecular assemblies of this compound derivatives for applications in areas such as molecular recognition, sensing, or as templates for solid-state reactions. uiowa.edu

The exploration of the supramolecular chemistry of this compound could unlock new possibilities for the rational design of functional organic materials. mdpi.com

Non-Covalent Interaction Potential Supramolecular Structure Potential Application
I···N/O Halogen Bonding1D chains or 2D sheetsAnisotropic conductive materials
π-π StackingColumnar or layered structuresOrganic semiconductors
Combined Halogen Bonding and π-π StackingComplex 3D networksPorous materials for gas storage

Conclusion: Synthesis, Mechanisms, and Research Impact of 2 4 Fluorophenyl 4 Iodoacetophenone

Summary of Key Findings in Synthetic Accessibility and Mechanistic Understanding

The synthesis of 2-(4-Fluorophenyl)-4'-iodoacetophenone is not explicitly detailed in readily available literature, however, its structure suggests that it can be accessed through established modern organic chemistry methodologies. The primary disconnection for its synthesis lies at the α-carbon of the acetophenone (B1666503) core, pointing towards a cross-coupling strategy.

One of the most probable synthetic routes is the palladium-catalyzed α-arylation of a ketone . In this approach, 4'-iodoacetophenone (B82248) would serve as the ketone component, and a suitable 4-fluorophenyl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene) would act as the arylating agent. The reaction is typically catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base.

Table 1: Proposed Synthetic Route via Palladium-Catalyzed α-Arylation

Reactant 1 Reactant 2 Catalyst/Ligand Base Solvent
4'-Iodoacetophenone4-FluorobromobenzenePd(OAc)₂, P(t-Bu)₃NaOt-BuToluene

The mechanism of this transformation is believed to proceed through a catalytic cycle involving several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-fluorophenyl halide, forming a Pd(II)-aryl complex.

Enolate Formation: The base deprotonates the α-carbon of 4'-iodoacetophenone to generate a reactive enolate.

Transmetalation (or related process): The enolate displaces the halide on the palladium center.

Reductive Elimination: The 4-fluorophenyl group and the enolate fragment couple, and the desired product, this compound, is eliminated from the palladium center, regenerating the Pd(0) catalyst.

An alternative, though likely less direct, approach could involve a Suzuki-Miyaura coupling of an α-halo-4'-iodoacetophenone with 4-fluorophenylboronic acid. This would first require the selective halogenation of the α-position of 4'-iodoacetophenone, which can present challenges in terms of selectivity and stability of the intermediate.

Consolidation of Insights from Advanced Characterization and Computational Studies

While specific experimental data for this compound is not widely published, its structural features allow for the prediction of its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both the 4-fluorophenyl and 4-iodophenyl rings. The protons on the iodinated ring would likely appear as two doublets in the downfield region. The protons on the fluorinated ring would also appear as a pair of doublets, with additional coupling to the fluorine atom. A key feature would be the singlet for the two methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the 4-fluorophenyl ring.

¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon, the methylene carbon, and the various aromatic carbons. The carbon atoms directly bonded to fluorine and iodine would exhibit characteristic chemical shifts and, in the case of the fluorinated ring, C-F coupling.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₄H₁₀FIO). The isotopic pattern of iodine would result in a characteristic M+1 peak. Fragmentation patterns would likely involve the loss of the iodine and fluorine atoms, as well as cleavage at the α-carbon, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be a prominent feature in the IR spectrum, typically in the region of 1680-1700 cm⁻¹.

Computational Studies: Density Functional Theory (DFT) calculations on related substituted acetophenones have been performed to understand their conformational behavior and electronic properties. Similar studies on this compound could provide valuable insights into its molecular geometry, dipole moment, and the distribution of electron density. Such calculations would likely show a high degree of electron density on the carbonyl oxygen and significant polarization of the C-F and C-I bonds.

Broader Implications for Organic Synthesis, Chemical Biology, and Radiochemistry

The trifunctional nature of this compound makes it a highly versatile scaffold with potential applications in several fields.

Organic Synthesis: The presence of three distinct reactive sites—the ketone, the C-F bond, and the C-I bond—allows for selective and sequential transformations. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of various substituents at the 4'-position, leading to a diverse library of complex molecules. The ketone functionality can be further derivatized through reactions such as reduction, oxidation, and condensation.

Chemical Biology: Acetophenone derivatives are known to possess a range of biological activities. The introduction of fluorine and iodine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can enhance metabolic stability and binding affinity, while iodine can serve as a handle for further functionalization or as a heavy atom for crystallographic studies. This compound could serve as a starting point for the synthesis of novel therapeutic agents or chemical probes to study biological processes.

Radiochemistry: The presence of both fluorine and iodine atoms makes this compound particularly interesting for radiochemistry and molecular imaging. The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Similarly, the fluorophenyl moiety provides a site for the potential introduction of fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide in PET imaging. The development of radiolabeled versions of this scaffold could lead to new imaging agents for diagnosing and monitoring various diseases.

Outlook for Future Research to Unlock the Full Potential of this Multifunctionalized Compound

The full potential of this compound is yet to be fully explored, and several avenues of future research are apparent:

Development of Optimized Synthetic Routes: Detailed investigation and optimization of the synthesis of this compound are necessary to improve its accessibility for further research. This includes exploring different catalytic systems and reaction conditions to achieve high yields and purity.

Comprehensive Characterization: A thorough characterization of the compound using advanced spectroscopic and crystallographic techniques is crucial to confirm its structure and understand its solid-state properties.

Exploration of its Reactivity: A systematic study of the selective functionalization of its three reactive sites will unlock its potential as a versatile building block in organic synthesis.

Design and Synthesis of Bioactive Derivatives: Utilizing this scaffold for the synthesis of new derivatives with potential therapeutic applications, for example as enzyme inhibitors or receptor ligands, is a promising area of research.

Development of Radiolabeled Analogues: The synthesis and evaluation of radiolabeled versions of this compound for PET and SPECT imaging could lead to the development of novel diagnostic tools.

Q & A

Advanced Research Question

  • Fluorine : Electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to iodine .
  • Iodine : Its large atomic radius and polarizability enhance susceptibility to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Ullmann reactions) .
    Comparative studies with non-halogenated analogs (e.g., acetophenone) show slower reaction kinetics in SNAr due to fluorine’s deactivation .

What strategies resolve contradictions in reported melting points or spectral data for halogenated acetophenones?

Advanced Research Question
Discrepancies often arise from:

  • Impurity Profiles : Use HPLC or GC-MS to assess purity (>99% for reliable data) .
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Solvent Traces : Dry samples under vacuum (0.1 mmHg, 24h) before analysis. Cross-validate with independent techniques (e.g., ¹³C NMR for carbonyl confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.